
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide, also known as MNMC, is a chemical compound that has been extensively studied for its potential use in scientific research. MNMC is a pyridine-based compound that contains a nitrophenyl group and a methylsulfanyl group. This compound has been found to have a variety of biochemical and physiological effects, and it is believed to have potential applications in a range of research fields.
Mécanisme D'action
The mechanism of action of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of ion channels in cells. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to be a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its ion channel inhibitory effects, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have antioxidant and anti-inflammatory effects. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has also been found to have analgesic effects, and it has been shown to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide does have some limitations. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide is also not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide. One potential direction is the development of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide as a tool to study the function of ion channels in cells. N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide could also be used as a scaffold for the development of new drugs that target ion channels. Finally, further research is needed to fully understand the mechanism of action of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide involves a multi-step process that typically begins with the reaction of 4-nitrophenyl hydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with methyl iodide to form the corresponding methylated product. The final step involves the reaction of the methylated product with thioacetamide to form N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been studied for its potential use as a tool to study the function of ion channels in neurons. In cancer research, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. In drug development, N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been studied for its potential use as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
N-methyl-2-methylsulfanyl-N-(4-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-16(11-3-5-12(6-4-11)17(19)20)14(18)10-7-8-15-13(9-10)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWVOBZSBXBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



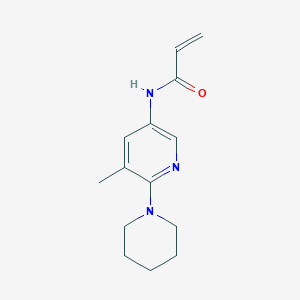
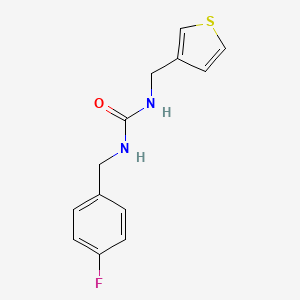
![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)
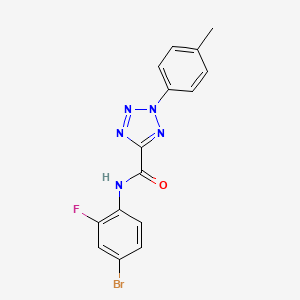
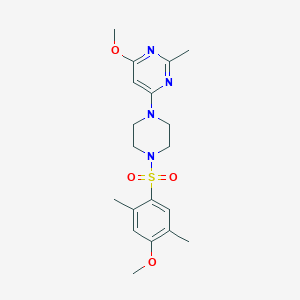

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)

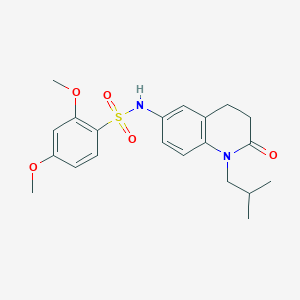
![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)
![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)